Cevimeline hydrochloride hemihydrate is a synthetic compound primarily recognized for its role as a selective agonist of the muscarinic acetylcholine receptors. This compound is particularly effective in stimulating the secretion of saliva and tears, making it valuable in treating conditions like xerostomia (dry mouth) and Sjögren's syndrome. The active pharmaceutical ingredient is the cis-isomer of cevimeline, which is formulated as a hydrochloride hemihydrate to enhance stability and solubility.
Cevimeline was developed from quinuclidine derivatives, with its synthesis yielding both cis- and trans-isomers. The cis-isomer is the only one utilized therapeutically. Cevimeline hydrochloride hemihydrate falls under the classification of muscarinic receptor agonists, specifically targeting M1-type receptors, which are implicated in exocrine gland function .
The synthesis of cevimeline involves several steps, beginning with the preparation of key intermediates. One notable method includes the conversion of a precursor compound into 3-hydroxy-3-mercaptomethylquiniclidine. This reaction can be facilitated by various acids or bases, including hydrochloric acid and sodium hydroxide.
Cevimeline hydrochloride hemihydrate has a complex molecular structure characterized by its spirocyclic framework.
Cevimeline undergoes various chemical reactions during its synthesis and metabolism.
Cevimeline acts primarily as an agonist at muscarinic acetylcholine receptors, particularly M1 receptors located in salivary and lacrimal glands.
Cevimeline hydrochloride hemihydrate possesses distinct physical and chemical properties that are relevant for its application.
Cevimeline hydrochloride hemihydrate is primarily used in clinical settings for:
(+)-Cevimeline hydrochloride hemihydrate is a stereochemically defined compound with the systematic name (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride hemihydrate. Its molecular formula is C₁₀H₁₇NOS·HCl·½H₂O, corresponding to a molecular weight of 244.79 g/mol for the anhydrous form and 489.55 g/mol for the hemihydrate dimeric unit [5] [7]. The compound features a chiral spirocyclic architecture combining an oxathiolane ring and a quinuclidine moiety. The absolute (2R,5R) configuration is critical for its muscarinic receptor affinity, as stereoisomers exhibit reduced pharmacological activity [3] [6].
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 153504-70-2 |
Empirical Formula (Anhydrous) | C₁₀H₁₇NOS·HCl |
Molecular Weight (Hemihydrate) | 489.55 g/mol |
Specific Rotation | Not reported in sources |
Stereochemical Descriptors | (2R,5R) |
Single-crystal X-ray diffraction (SCXRD) studies provide definitive evidence for the three-dimensional structure and crystal packing of both the active pharmaceutical ingredient (API) cis-isomer and its trans-impurity. The cis-isomer (therapeutically active form) crystallizes in a monoclinic system with space group P2₁/c, featuring a less dense packing arrangement (density ≈1.19 g/cm³) compared to the trans-counterpart [1]. Key crystallographic observations include:
Table 2: Crystallographic Parameters
Parameter | cis-Isomer | trans-Impurity |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁/c | P2₁2₁2₁ |
Density (g/cm³) | 1.19 | 1.25 |
Melting Point | 201–203°C | 215–218°C |
Solubility (H₂O) | 100 mg/mL | 40 mg/mL |
The hemihydrate (water:cevimeline = 0.5:1) is the thermodynamically stable solid form under ambient conditions. Its formation and stability are governed by:
Table 3: Hydrate Stability Profile
Condition | Stability Outcome |
---|---|
Temperature >80°C | Dehydration to anhydrous amorphous form |
Humidity >70% RH | Deliquescence |
Humidity <10% RH | Partial dehydration |
Light Exposure (ICH Q1B) | Photostable |
Aqueous Solubility | 204.27 mM in PBS (pH 7.4) |
Synthetic routes to cevimeline yield both cis- and trans-isomers, necessitating rigorous control of stereochemical purity. The trans-isomer constitutes the primary synthetic impurity, with distinct structural and physicochemical properties:
Table 4: Isomeric Property Comparison
Property | cis-(+)-Cevimeline | trans-Impurity |
---|---|---|
Pharmacological Activity | M₃/M₁ agonist | Inactive |
Crystal Packing Density | 1.19 g/cm³ | 1.25 g/cm³ |
Aqueous Solubility | 100 mg/mL | 40 mg/mL |
Melting Point | 201–203°C | 215–218°C |
Chromatographic Rt | 6.2 min | 8.9 min |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: